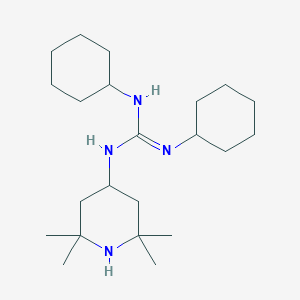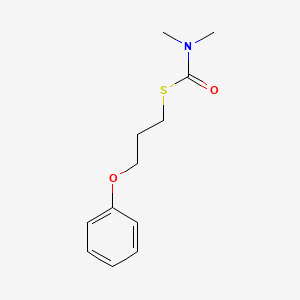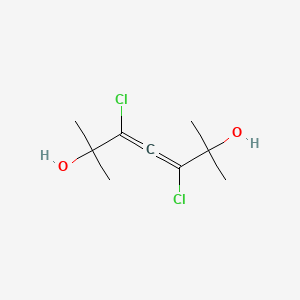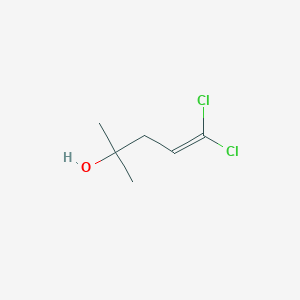
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to an ethoxypropyl group and a propylbenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate typically involves the reaction of 2-benzofuran-1-yl ethanol with 4-propylbenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzofuran-1-yl ketones or carboxylic acids.
Reduction: Conversion to benzofuran-1-yl alcohols.
Substitution: Formation of brominated or nitrated benzofuran derivatives.
Scientific Research Applications
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The ethoxypropyl and propylbenzoate groups contribute to the compound’s overall lipophilicity and bioavailability, enhancing its ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-propylbenzoate: A brominated derivative with similar chemical properties.
3-(2-Benzofuran-1-YL)-3-hydroxypropyl 4-propylbenzoate: A hydroxylated derivative with different reactivity.
Uniqueness
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62452-95-3 |
|---|---|
Molecular Formula |
C23H26O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[3-(2-benzofuran-1-yl)-3-ethoxypropyl] 4-propylbenzoate |
InChI |
InChI=1S/C23H26O4/c1-3-7-17-10-12-18(13-11-17)23(24)26-15-14-21(25-4-2)22-20-9-6-5-8-19(20)16-27-22/h5-6,8-13,16,21H,3-4,7,14-15H2,1-2H3 |
InChI Key |
XDNHQGBICDXJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OCCC(C2=C3C=CC=CC3=CO2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)



![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)


